Fmoc-Gly-Wang resin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

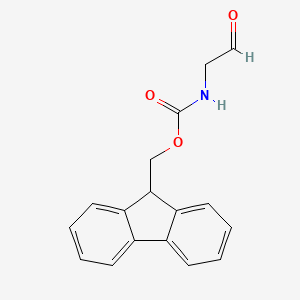

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMQODRSDEGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347615 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156939-62-7 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-Wang Resin in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for researchers employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1] This pre-loaded resin serves as a robust starting point for the assembly of custom peptides, offering reliability and efficiency in both manual and automated synthesis protocols.[2] Its primary application is in the synthesis of peptides with a C-terminal carboxylic acid, a common feature of many biologically active peptides and therapeutic candidates.[1][3]

The resin itself is composed of a polystyrene core cross-linked with divinylbenzene, providing mechanical stability throughout the numerous steps of peptide synthesis.[1] To this solid support, a p-alkoxybenzyl alcohol linker, known as the Wang linker, is attached.[4] The first amino acid, in this case, glycine (B1666218), is pre-attached to this linker via an ester bond.[1] This pre-loading is advantageous as it circumvents the potentially problematic initial loading step, which can be prone to side reactions and racemization for amino acids other than glycine. Glycine's lack of a side chain and chirality simplifies this crucial first step, ensuring a high-quality starting point for peptide chain elongation.[5]

The Fmoc protecting group on the glycine's alpha-amino group is base-labile, allowing for its removal under mild conditions, typically with a piperidine (B6355638) solution, without affecting the acid-labile linkage to the Wang resin or the acid-labile side-chain protecting groups of other amino acids.[3][6] This orthogonality is a key principle of the Fmoc/tBu strategy in SPPS.[7]

Core Applications and Advantages:

-

Synthesis of C-terminal Carboxylic Acid Peptides: The Wang linker is designed to be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), yielding a peptide with a free carboxyl group at the C-terminus.[1][8]

-

Simplified Starting Point: Pre-loading with glycine provides a convenient and reliable starting material for SPPS.[9]

-

Compatibility with Fmoc Chemistry: The entire system is fully compatible with the widely used Fmoc/tBu protection strategy.[1]

-

Versatility: Suitable for the synthesis of a wide range of peptide sequences.

Quantitative Data Summary

The following table summarizes key quantitative parameters for commercially available this compound, providing a basis for comparison and experimental planning.

| Parameter | Typical Value/Range | Description |

| Matrix | Polystyrene, 1% Divinylbenzene (DVB) cross-linked | The solid support material providing insolubility and mechanical stability.[10] |

| Mesh Size | 100-200 mesh or 200-400 mesh | Refers to the particle size of the resin beads. Smaller mesh numbers indicate larger beads.[10] |

| Substitution (Loading) | 0.3 - 0.8 mmol/g | Represents the amount of the first amino acid (glycine) attached per gram of resin.[10][11] |

| Fmoc-Glycine Loading Efficiency | 30 - 60% | The typical efficiency of attaching the first glycine to the Wang resin.[12] |

| Cleavage Conditions | 50-95% Trifluoroacetic Acid (TFA) in a scavenger mixture | The acidic conditions required to release the synthesized peptide from the resin.[8][12] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in solid-phase peptide synthesis using this compound.

Resin Swelling

Objective: To expand the polystyrene matrix, allowing for optimal diffusion of reagents.

Methodology:

-

Place the desired amount of this compound in a suitable reaction vessel.

-

Add a solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at a ratio of approximately 10 mL per gram of resin.[2]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3][5]

-

After swelling, drain the solvent from the resin.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminal amino acid to allow for the coupling of the next amino acid.

Methodology:

-

Wash the swollen resin with DMF (3 times).[5]

-

Add a solution of 20% piperidine in DMF to the resin.[3][13]

-

Agitate the mixture for 5-10 minutes.[5]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[5]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]

Amino Acid Coupling

Objective: To form a peptide bond between the free amine of the growing peptide chain on the resin and the carboxyl group of the incoming Fmoc-protected amino acid.

Methodology:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3.75 equivalents) in DMF.[14]

-

Add a base, such as N-methylmorpholine (NMM) (8 equivalents), to the amino acid solution to facilitate the reaction.[14]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[3]

-

After the coupling reaction, drain the solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the Wang resin and simultaneously remove the side-chain protecting groups.

Methodology:

-

Ensure the N-terminal Fmoc group of the final amino acid has been removed.[15]

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.[2]

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).[16] TIPS and water act as scavengers to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[16]

-

Gently agitate the mixture at room temperature for 2-3 hours.[16]

-

Filter the resin to collect the cleavage solution containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[16]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]

Visualizing the Workflow

The following diagrams illustrate the logical flow of solid-phase peptide synthesis using this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound.

Caption: Detailed Workflow for Peptide Cleavage from Wang Resin.

References

- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc-Gly Wang Resin [rapp-polymere.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. This compound (100-200 mesh) Millipore [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Peptide synthesis [bio-protocol.org]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fmoc-Gly-Wang Resin Linker

For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the Fmoc-Gly-Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS). This pre-loaded resin simplifies the initial stages of peptide synthesis by providing the first amino acid, glycine (B1666218), already anchored to the solid support. This guide provides a detailed overview of its chemical structure, key quantitative parameters, and comprehensive experimental protocols.

Core Chemical Structure

The this compound is a complex assembly of four key components: a solid polystyrene support, a p-alkoxybenzyl alcohol linker (the "Wang" linker), the amino acid glycine, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The polystyrene forms the insoluble matrix, while the Wang linker provides a TFA-labile anchor for the peptide chain. Glycine is the initial amino acid residue, and the Fmoc group protects its N-terminus, preventing unwanted reactions during the coupling of subsequent amino acids.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The selection of an appropriate resin is critical for the success of solid-phase peptide synthesis. Key parameters for this compound are summarized in the table below, compiled from various suppliers.

| Parameter | Typical Value Range | Significance |

| Loading Capacity | 0.2 - 0.8 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin. Lower loading is often preferred for long or difficult sequences to minimize aggregation.[1][2][3] |

| Mesh Size | 100-200 mesh, 200-400 mesh | Refers to the particle size of the resin beads. Finer meshes (higher numbers) offer greater surface area but can lead to slower solvent filtration.[2] |

| Cross-linking | 1% Divinylbenzene (DVB) | Determines the swelling properties and mechanical stability of the polystyrene support. 1% DVB is standard for peptide synthesis.[4] |

| Dipeptide Content | < 0.2% - < 0.5% | A measure of the purity of the pre-loaded resin, indicating minimal side reactions during its preparation.[1] |

| Enantiomeric Purity | > 99.5% | Ensures that the stereochemistry of the initial glycine residue is maintained, crucial for the biological activity of the final peptide. |

Experimental Workflows and Protocols

The use of this compound in SPPS follows a cyclical process of deprotection and coupling, culminating in the final cleavage of the synthesized peptide from the resin.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for extending the peptide chain from the this compound is illustrated below. This cycle is repeated for each amino acid to be added to the sequence.

Caption: General workflow for SPPS using this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key stages of solid-phase peptide synthesis using this compound.

1. Resin Swelling

-

Objective: To allow the polystyrene matrix to expand, ensuring optimal accessibility of reagents to the reaction sites.

-

Procedure:

-

Place the desired amount of this compound into a suitable reaction vessel.

-

Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approximately 10 mL per gram of resin).[5]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6][7]

-

Drain the DMF from the swollen resin before proceeding to the deprotection step.[5]

-

2. Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc group from the glycine, exposing the free amine for the subsequent coupling reaction.

-

Procedure:

-

To the swollen resin, add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged.[6]

-

Agitate the mixture for 3-5 minutes.[6]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.[4]

-

Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[6]

-

3. Amino Acid Coupling

-

Objective: To form a peptide bond between the free amine on the resin-bound glycine and the carboxyl group of the next incoming Fmoc-protected amino acid.

-

Procedure:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (1.5-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5-4.5 equivalents) in DMF.[6][8]

-

Add an activating base like N,N-Diisopropylethylamine (DIPEA) (2-10 equivalents) to the amino acid solution.[8]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-4 hours.[9] The reaction progress can be monitored using a ninhydrin (B49086) (Kaiser) test.[5]

-

Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF.[6]

-

4. Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the Wang resin and simultaneously remove any side-chain protecting groups from the amino acids.

-

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the final amino acid.[10]

-

Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.[11]

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[4] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cold cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1-3 hours at room temperature.[4][10][11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional TFA to ensure complete recovery.[10]

-

Precipitate the peptide from the combined filtrate by adding cold diethyl ether.[10]

-

Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[10]

-

References

- 1. peptideweb.com [peptideweb.com]

- 2. This compound (100-200 mesh) | C32H29NO5 | CID 3378602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. bharavilabs.in [bharavilabs.in]

- 11. This compound (LL) [cem.com]

Wang Resin: A Technical Guide for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Wang resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). This document details its fundamental properties, key characteristics, and practical applications, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Core Properties and Characteristics

Wang resin is a polystyrene-based solid support, cross-linked with divinylbenzene (B73037) (DVB) to ensure mechanical and chemical stability.[1][2] Its defining feature is the 4-hydroxybenzyl alcohol linker attached to the polystyrene core.[3] This linker allows for the attachment of the first amino acid via an ester bond, which is stable throughout the peptide synthesis process but can be readily cleaved under mild acidic conditions.[1][4]

The physical and chemical properties of Wang resin are critical to its performance in SPPS. These properties, including loading capacity, particle size, and cross-linking density, can be tailored to meet the specific requirements of a given synthesis.

Data Presentation: Quantitative Properties of Wang Resin

The following tables summarize the key quantitative characteristics of commercially available Wang resins, providing a basis for selecting the appropriate resin for a specific application.

| Property | Typical Range | Unit | Significance |

| Loading Capacity | 0.15 - 1.4 | mmol/g | Represents the number of reactive sites per gram of resin. Higher loading is suitable for shorter peptides, while lower loading is preferred for longer or more complex sequences to minimize steric hindrance.[1][5] |

| Particle Size | 100 - 200, 200 - 400 | mesh | Affects the surface area available for reaction and solvent diffusion. Smaller particle sizes offer a higher surface area-to-volume ratio, potentially leading to faster and more complete reactions, but can increase filtration times.[1] |

| Cross-linking | 1 - 2 | % DVB | Determines the degree of resin swelling and mechanical stability. Lower cross-linking (e.g., 1% DVB) allows for better swelling and reagent accessibility, while higher cross-linking provides greater mechanical strength.[1] |

| Swelling Properties in Common Solvents | Swelling Volume (mL/g) | Solvent Type |

| Dichloromethane (B109758) (DCM) | Varies | Good |

| N,N-Dimethylformamide (DMF) | Varies | Good |

| N-Methyl-2-pyrrolidone (NMP) | Varies | Good |

| Ethyl Acetate | ~3.8 | Moderate |

Note: Swelling is a critical factor for efficient SPPS, as it allows for the penetration of reagents into the resin beads. A swelling volume of at least 4.0 mL/g is considered good, 2.0-4.0 mL/g is moderate, and less than 2.0 mL/g is poor.[6][7] The exact swelling volume can vary depending on the specific resin characteristics and the peptide chain attached.

Experimental Protocols

The successful use of Wang resin in SPPS relies on well-defined experimental procedures. The following sections provide detailed methodologies for the key steps involved in peptide synthesis using Wang resin.

Resin Swelling

Objective: To allow for the expansion of the resin beads, enabling optimal diffusion of reagents.

Methodology:

-

Place the desired amount of Wang resin in a suitable reaction vessel.

-

Add a sufficient volume of a good swelling solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to completely cover the resin (approximately 10 mL per gram of resin).[8]

-

Allow the resin to swell for a minimum of 15-30 minutes at room temperature with occasional agitation.[8][9]

-

After swelling, drain the solvent by filtration.

First Amino Acid Loading (Esterification)

Objective: To covalently attach the first Fmoc-protected amino acid to the hydroxyl group of the Wang linker.

Note: Pre-loaded Wang resins, with the first amino acid already attached, are widely available and recommended to avoid potential side reactions like racemization.[1][10][11] If using a non-preloaded resin, the following protocol can be used.

Methodology using DIC/DMAP:

-

Swell the Wang resin as described in section 2.1.

-

Dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add an activating agent such as diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) to the amino acid solution.[5]

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents relative to the resin loading) to the resin suspension.[12][13]

-

Add the activated amino acid solution to the resin suspension.

-

Allow the reaction to proceed for 1-3 hours at room temperature with agitation.[5][9]

-

Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and by-products.[5]

-

Dry the resin under vacuum.

-

(Optional but recommended) Cap any unreacted hydroxyl groups by treating the resin with acetic anhydride (B1165640) and a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA) in DMF.[5]

Solid-Phase Peptide Synthesis Cycle

The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle consisting of two main steps: Fmoc deprotection and amino acid coupling.

2.3.1. Fmoc Deprotection

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

Methodology:

-

Wash the peptide-resin with DMF.

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-15 minutes to remove the Fmoc group.[14][15]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

-

Wash the resin extensively with DMF to remove all traces of piperidine.[8]

2.3.2. Amino Acid Coupling

Objective: To form a peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxyl group of the next incoming Fmoc-protected amino acid.

Methodology using HBTU/DIPEA:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Add a base, typically DIPEA (6-10 equivalents), to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-90 minutes at room temperature with agitation.[16][17]

-

Wash the resin thoroughly with DMF and DCM.

-

(Optional) Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction.[8]

Cleavage of the Peptide from the Resin

Objective: To cleave the ester linkage between the C-terminus of the synthesized peptide and the Wang resin, releasing the peptide into solution.

Methodology:

-

Ensure the N-terminal Fmoc group has been removed from the final amino acid.[14]

-

Wash the peptide-resin with DCM to remove any residual DMF.[8]

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[18][19] Scavengers like TIS and water are crucial to protect sensitive amino acid residues from reactive cationic species generated during cleavage.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[18]

-

Allow the cleavage reaction to proceed for 1.5-3 hours at room temperature with occasional swirling.[12][18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[14]

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[14][18]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry it under vacuum.

Mandatory Visualizations

The following diagrams illustrate key processes involving Wang resin, providing a visual representation of the chemical transformations and workflows.

Caption: Conceptual synthesis pathway of Wang resin.

Caption: General workflow for solid-phase peptide synthesis.

References

- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. appliedpolytech.com [appliedpolytech.com]

- 11. biotage.com [biotage.com]

- 12. peptide.com [peptide.com]

- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. rsc.org [rsc.org]

- 17. Peptide synthesis [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to Fmoc-Gly-Wang Resin in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. At the heart of the widely adopted Fmoc/tBu strategy for peptides with a C-terminal carboxylic acid lies the Wang resin, a cornerstone of modern peptide chemistry. This technical guide provides a comprehensive overview of the mechanism of action of Fmoc-Gly-Wang resin in SPPS, complete with detailed experimental protocols, quantitative data, and visual representations of the core chemical processes.

The Foundation: Understanding Wang Resin

Pre-loaded this compound is a popular starting material as it circumvents the initial, sometimes problematic, loading of the first amino acid onto the resin.[2] Glycine (B1666218), being the simplest amino acid, minimizes steric hindrance during this initial attachment. However, it's worth noting that glycine- and proline-containing dipeptides attached to benzyl (B1604629) alcohol-based linkers like Wang resin are susceptible to diketopiperazine formation during Fmoc deprotection, which can lead to loss of the peptide chain from the support.[4]

The Core Mechanism: A Step-by-Step Walkthrough

The synthesis of a peptide on this compound follows a cyclical process of deprotection, activation, and coupling.

Step 1: Fmoc Deprotection

The synthesis begins with the removal of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine attached to the resin. This is achieved by treatment with a secondary amine, typically a 20-40% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] The mechanism proceeds via a β-elimination reaction. The basic piperidine abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound glycine.[7][8] The reactive DBF is subsequently scavenged by excess piperidine to form a stable adduct.[7][9]

Step 2: Amino Acid Activation and Coupling

The newly exposed amine on the resin-bound glycine is now ready to form a peptide bond with the next Fmoc-protected amino acid. The incoming amino acid's carboxyl group must first be activated to form a highly reactive species that is susceptible to nucleophilic attack by the free amine. Common activation methods involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma.[3][6][10] Alternatively, phosphonium (B103445) salts like HBTU or HATU can be used as activating agents.[11][12]

Once activated, the Fmoc-amino acid is added to the reaction vessel containing the deprotected resin, and the coupling reaction proceeds to form a new peptide bond.[8]

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Step 3: Final Cleavage

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the completed peptide is cleaved from the Wang resin. This is accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The cleavage cocktail often includes scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to quench reactive cationic species generated during the cleavage and to prevent the modification of sensitive amino acid side chains, particularly tryptophan, methionine, and cysteine.[11][13][14] The acidic conditions protonate the ester linkage, making it susceptible to cleavage and releasing the peptide with a C-terminal carboxylic acid.[2]

Quantitative Data Summary

The efficiency of SPPS is highly dependent on precise quantitative parameters. The following tables summarize key data for reactions involving this compound.

| Parameter | Typical Value/Range | Notes |

| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Lower loading can be beneficial for synthesizing long or difficult sequences to minimize steric hindrance.[2] |

| Mesh Size | 100-200 or 200-400 mesh | Affects solvent diffusion and reaction kinetics.[2] |

| Swelling Solvents | DMF, DCM, NMP | Proper swelling is crucial for the accessibility of reactive sites.[2][10] |

Table 1: this compound Specifications

| Reagent | Equivalents (relative to resin loading) | Typical Concentration/Solvent | Reaction Time |

| Piperidine | - | 20-40% in DMF | 2 x 5-15 min |

| Fmoc-Amino Acid | 3 - 5 eq. | 0.5 M in DMF | 40 min - 2 hours |

| DIC/HOBt | 3 - 5 eq. / 3 - 5 eq. | In DMF | - |

| HATU/DIPEA | 2.9 - 5 eq. / 6 - 10 eq. | In DMF | - |

| TFA (for cleavage) | - | 50-95% in DCM with scavengers | 1.5 - 4 hours |

Table 2: Reagent Stoichiometry and Reaction Conditions

Detailed Experimental Protocols

The following are generalized protocols for the key steps in SPPS using this compound. These should be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Swelling and Preparation

-

Place the desired amount of this compound in a reaction vessel.

-

Add sufficient dichloromethane (B109758) (DCM) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[6]

-

Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3-5 times) to prepare it for synthesis in a polar solvent.[6]

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[6]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[6]

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[5]

Amino Acid Coupling (using DIC/HOBt)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.[10]

-

Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.[6]

-

Drain the DMF from the deprotected resin and add the activated amino acid solution.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

Final Cleavage and Peptide Precipitation

-

After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for example, TFA/TIS/Water (95:2.5:2.5 v/v/v).[11] The choice of scavengers depends on the peptide sequence.

-

Add the cleavage cocktail to the dried resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11][13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]

-

Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[6][15]

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times.[6]

-

Dry the crude peptide pellet under vacuum.[6] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The this compound system provides a robust and versatile platform for the synthesis of a wide array of peptides. A thorough understanding of its underlying chemical mechanisms, coupled with adherence to optimized protocols and quantitative parameters, is paramount for achieving high-purity, high-yield peptide products. This guide serves as a foundational resource for researchers and professionals in the field, enabling them to harness the full potential of this indispensable tool in peptide science and drug development.

References

- 1. biosynth.com [biosynth.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc SPPS Linkers [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the creation of custom peptide chains on a solid support material.[1] The method developed by Bruce Merrifield revolutionized the field by simplifying the purification process; intermediate products are easily separated by filtration and washing, which allows for the use of excess reagents to drive reactions to completion and facilitates automation.[2][3]

The most prevalent methodology used today is the Fmoc/tBu approach, which relies on an orthogonal protection strategy.[3][4] This system uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile protecting groups, typically derived from tert-butanol (B103910) (tBu), for permanent protection of reactive amino acid side chains.[4][5] The final cleavage of the peptide from the resin support is also achieved under acidic conditions.[4] This approach offers milder reaction conditions compared to the older Boc/Bzl strategy, making it compatible with sensitive amino acids and post-translational modifications like glycosylation and phosphorylation.[1][6]

Core Principles of Fmoc-SPPS

The success of Fmoc-SPPS hinges on several core components and principles that ensure the sequential and controlled assembly of the peptide chain.

The Solid Support (Resin)

The synthesis begins with an insoluble polymer support, or resin, to which the first amino acid is covalently attached.[2] The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[1][7]

-

Wang Resin: Used when a C-terminal carboxylic acid is desired.[1][7]

-

Rink Amide Resin: Chosen to produce a C-terminal amide.[1][7]

-

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin used for preparing protected peptide fragments or peptides with C-terminal carboxylic acids under very mild cleavage conditions.[7][8]

Before synthesis, the resin must be swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to allow reagents to access the reactive sites within the polymer matrix.[1][7]

The Nα-Fmoc Protecting Group

The Fmoc group is the key temporary protecting group for the α-amino function of the incoming amino acid.[1] It is stable under the acidic and coupling conditions used during synthesis but is selectively removed by a mild base, typically a 20% solution of piperidine (B6355638) in DMF.[4][9] This high lability to bases is due to the acidic proton at the C9 position of the fluorene (B118485) ring.[5][10]

The removal of the Fmoc group proceeds via a β-elimination mechanism. A base abstracts the acidic proton, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide.[9][11] The reactive DBF is immediately trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, driving the deprotection reaction to completion.[9]

Orthogonal Side-Chain Protection

To prevent unwanted reactions, the functional groups on amino acid side chains are protected with "permanent" protecting groups. In the Fmoc/tBu strategy, these groups are stable to the basic conditions of Fmoc deprotection but are removed by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage step.[4][5] This orthogonality is fundamental to the successful stepwise elongation of the peptide chain.[4]

The Iterative Fmoc-SPPS Cycle

Peptide synthesis is a cyclical process where each cycle adds one amino acid to the growing chain. The fundamental steps are deprotection, washing, coupling, and washing.[4]

Caption: A diagram illustrating the iterative cycle of Fmoc solid-phase peptide synthesis.

Deprotection

The cycle begins with the removal of the Nα-Fmoc group from the resin-bound peptide. This exposes the free amine, making it available for coupling with the next amino acid.[1] The standard reagent is 20% (v/v) piperidine in DMF, which typically completes the deprotection in minutes.[7][12]

Caption: The mechanism of Fmoc group removal using piperidine via a β-elimination pathway.

Coupling

In the coupling step, the next Fmoc-protected amino acid is activated and added to the resin, forming a new peptide bond with the newly exposed N-terminal amine.[2] The carboxylic acid of the incoming amino acid is activated to facilitate the reaction. This is typically achieved using a coupling reagent and often requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][13]

Capping (Optional)

If the coupling reaction is incomplete, unreacted free amines will remain on the resin. These can be permanently blocked in a "capping" step, usually with acetic anhydride, to prevent the formation of deletion sequences in the final product.[3][12]

Key Reagents and Methodologies

Coupling Reagents

The choice of coupling reagent is critical for efficiency, yield, and preventing side reactions like racemization.[13] Reagents are broadly classified into several families.

-

Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are highly reactive and efficient, resulting in short coupling times and high yields.[13] HATU and HCTU are generally preferred for reducing racemization.[12][13]

-

Phosphonium Salts (e.g., PyBOP): PyBOP is another highly efficient reagent that provides a good balance of reactivity and stability with a low propensity for racemization.[12][13]

-

Carbodiimides (e.g., DIC, DCC): These are more cost-effective but generally slower. They are used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase efficiency and suppress racemization.[13][14]

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously.[15] This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[15][16]

During this process, the acid-labile protecting groups are released as highly reactive cationic species.[15] To prevent these cations from modifying sensitive amino acid residues (like Trp, Met, Cys, Tyr), nucleophilic "scavengers" are added to the cleavage cocktail.[15]

Caption: Logical workflow for selecting an appropriate cleavage cocktail based on peptide sequence.

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. Note: Reagent equivalents are relative to the initial loading of the resin.

Resin Swelling and Preparation

-

Place the resin (e.g., 100-200 mesh) in a reaction vessel.[7]

-

Add DMF (approx. 10 mL per gram of resin) and allow to swell for at least 30-60 minutes at room temperature.[4][7]

-

Drain the solvent.

Standard Fmoc Deprotection Cycle

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[7]

-

Agitate the mixture for 5-7 minutes.[7]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[7]

Standard Coupling Protocol (using HATU)

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.[7][13]

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.[13]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 15-45 minutes. For sterically hindered amino acids, the coupling time may be extended.[7][13]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Peptide Precipitation

-

After the final deprotection and washing, dry the peptide-resin under vacuum.

-

Add the appropriate cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) to the resin (approx. 10 mL per gram).[8][15]

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]

-

Filter the solution to separate the resin beads.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Monitoring the Synthesis

To ensure high purity, it is essential to monitor the completion of the deprotection and coupling steps.[12]

-

Kaiser Test: A qualitative color test used to detect free primary amines. A positive result (blue beads) after a coupling step indicates incomplete reaction.[12]

-

UV Monitoring: The Fmoc group has a strong UV absorbance. The concentration of the released DBF-piperidine adduct in the deprotection solution can be measured spectrophotometrically to quantify the reaction's progress and confirm complete deprotection.[11][16]

Data Summary

Table 1: Comparison of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[13] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low[13] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low[13] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low[13] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low to Moderate |

| DIC/OxymaPure® | Carbodiimide/Additive | 45-120 minutes | >98 | >95 | Low[13] |

Data compiled from literature for standard amino acid couplings.[13]

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Group | Common Protecting Group | Lability |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile (TFA)[5] |

| Aspartic Acid (Asp) | Carboxyl | OtBu (tert-Butyl ester) | Acid-labile (TFA)[4] |

| Cysteine (Cys) | Thiol | Trt (Trityl) | Acid-labile (TFA)[17] |

| Glutamic Acid (Glu) | Carboxyl | OtBu (tert-Butyl ester) | Acid-labile (TFA)[4] |

| Histidine (His) | Imidazole | Trt (Trityl) | Acid-labile (TFA) |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | Acid-labile (TFA)[5] |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) | Acid-labile (TFA)[18] |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl) | Acid-labile (TFA)[8] |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | Acid-labile (TFA)[15] |

| Tyrosine (Tyr) | Phenol | tBu (tert-Butyl) | Acid-labile (TFA)[5] |

Table 3: Common Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Primary Application |

| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues.[8] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Arg.[8][15] |

| TFA/EDT | 95% TFA, 2.5% Water, 2.5% EDT | Peptides containing Cysteine to scavenge Trityl cations. |

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. total-synthesis.com [total-synthesis.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Wang Resin: Particle Size and Mesh Specifications

For Researchers, Scientists, and Drug Development Professionals

Wang resin is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its versatility and efficiency in producing peptide acids using Fmoc chemistry.[1][2] This guide provides an in-depth analysis of the critical physical parameters of Wang resin—particle size and mesh specifications—and their impact on synthesis outcomes. Detailed experimental protocols and workflow visualizations are included to support practical application in research and development.

Core Specifications of Wang Resin

Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, which is cleavable under mild acidic conditions.[1][3] The physical properties of the resin beads are crucial for the success of peptide synthesis, influencing factors such as reaction kinetics, reagent diffusion, and performance in automated synthesizers.[2] Key specifications are detailed below.

Particle Size and Mesh Designation

The particle size of Wang resin is most commonly described by its mesh range. "Mesh" refers to the number of openings per linear inch of a screen.[4] Therefore, a higher mesh number corresponds to smaller particle sizes.[1][4] The most prevalent mesh sizes for Wang resin in peptide synthesis are 100-200 mesh and 200-400 mesh.[1][2]

Smaller particles (higher mesh number) offer a larger surface area-to-volume ratio, which can lead to improved swelling, better solvent penetration, and faster reaction kinetics.[2] This is particularly advantageous for the synthesis of long or sterically hindered peptides.[2] However, very fine particles may lead to increased back-pressure in automated systems and slower filtration times during washing steps.[2]

The following table summarizes the typical particle size and related specifications for commercially available Wang resin.

| Parameter | Specification Range | Typical Values | Impact on Synthesis |

| Mesh Size | 100-200 or 200-400 | 100-200 mesh, 200-400 mesh | Affects reaction kinetics, diffusion, and back-pressure in automated synthesizers.[1][2] |

| Particle Size (µm) | 38 - 150 | ~75-150 (100-200 mesh), ~38-75 (200-400 mesh) | Directly influences surface area and reagent accessibility. Smaller particles offer better kinetics.[2] |

| Cross-linking | 1-2% Divinylbenzene (DVB) | 1% DVB | Determines the mechanical stability and swelling properties of the resin. 1% DVB provides a good balance for most applications.[1][2] |

| Loading Capacity (Substitution) | 0.3 - 1.5 mmol/g | 0.4-1.2 mmol/g | Defines the number of reactive sites. Higher loading is more efficient but can increase side reactions if not managed.[1][5] |

Experimental Protocols

Detailed methodologies are essential for the successful application and characterization of Wang resin. The following sections provide protocols for peptide synthesis and a general method for particle size analysis.

Protocol for Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the manual synthesis of a peptide on Wang resin using Fmoc chemistry.

1. Resin Swelling:

-

Place the desired amount of Wang resin in a reaction vessel.

-

Add dichloromethane (B109758) (DCM) and allow the resin to swell for at least 30 minutes.[6]

-

Filter the solvent.

2. First Amino Acid Loading (Esterification):

-

Dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading) in a 2:1 solution of DCM and N,N-dimethylformamide (DMF).[6]

-

Add 1-hydroxybenzotriazole (B26582) (HOBt) (5 equiv.) and N,N'-diisopropylcarbodiimide (DIC) (5 equiv.).[6]

-

Pre-activate the mixture for 30 minutes.[6]

-

Add the activated amino acid solution to the swollen resin along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.3 equiv.).[6]

-

Shake the reaction mixture for 3 hours.[6]

-

Wash the resin sequentially with DMF (3x), methanol (B129727) (MeOH) (3x), and DCM (3x).[6]

3. Fmoc-Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Shake for 5-10 minutes.

-

Filter and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF.

4. Peptide Coupling:

-

Dissolve the next Fmoc-amino acid (5 equiv.) and a coupling reagent like HBTU (5 equiv.) in DMF.[6]

-

Add N,N-diisopropylethylamine (DIPEA) (10 equiv.) to the amino acid solution.[6]

-

Add the mixture to the resin and shake for 40 minutes.[6]

-

Wash the resin with DMF (4x).[6]

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Peptide Recovery:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Add the cleavage cocktail to the resin and let it react for 1.5-2 hours.[3]

-

Filter the solution to separate the resin beads.

-

Precipitate the cleaved peptide by adding cold diethyl ether.[3]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key stages of solid-phase peptide synthesis on Wang resin.

Caption: Workflow for Solid-Phase Peptide Synthesis on Wang Resin.

This guide provides a foundational understanding of Wang resin's physical specifications and their practical implications for peptide synthesis. By carefully selecting the appropriate resin and adhering to optimized protocols, researchers can achieve high-quality peptide products for a wide range of applications.

References

Loading capacity and substitution level of Fmoc-Gly-Wang resin.

An In-depth Technical Guide to Loading Capacity and Substitution Level of Fmoc-Gly-Wang Resin

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a thorough understanding of the solid support's characteristics is paramount for successful outcomes. This guide provides a detailed examination of this compound, a cornerstone of solid-phase peptide synthesis (SPPS), focusing on its loading capacity and substitution level.

Core Concepts: Loading Capacity and Substitution Level

In the context of SPPS, loading capacity (often referred to as substitution) quantifies the amount of the first amino acid attached to the resin. It is a critical parameter that dictates the theoretical maximum yield of the peptide synthesis and influences the efficiency of subsequent coupling reactions. This value is typically expressed in millimoles of the amino acid per gram of resin (mmol/g).

The substitution level of the resin has a profound impact on the synthesis of peptides.[1] Higher substitution levels can lead to increased steric hindrance between growing peptide chains, which may result in incomplete coupling reactions and the formation of deletion sequences, particularly in long or "difficult" peptides.[1] Conversely, resins with lower substitution levels can mitigate these issues by providing more space between reaction sites, thus improving synthesis efficiency and final peptide purity.[1]

Quantitative Data Summary

The loading capacity of commercially available this compound can vary. The choice between a standard or low-loaded resin depends on the specific requirements of the peptide being synthesized.

| Resin Type | Typical Loading Capacity (mmol/g) | Recommended Use |

| Standard this compound | 0.3 - 0.8[2] | General peptide synthesis |

| Low-Loaded (LL) this compound | 0.2 - 0.4[1][3] | Long or difficult peptide sequences |

Note: The exact loading capacity for a specific batch of resin is provided on the Certificate of Analysis (CoA) from the supplier.[2]

Experimental Protocol: Determination of this compound Loading Capacity

The most common method for determining the loading capacity of Fmoc-protected resins is a spectrophotometric assay based on the cleavage of the Fmoc group with piperidine (B6355638) and the subsequent measurement of the absorbance of the resulting dibenzofulvene-piperidine adduct.[4][5][6][7]

Principle

The N-terminal Fmoc protecting group is cleaved by a solution of piperidine in N,N-dimethylformamide (DMF) through a β-elimination reaction. This reaction liberates the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance, typically measured at around 301 nm, which allows for its quantification using the Beer-Lambert law.[8]

Materials and Reagents

-

This compound (dried to a constant weight)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Procedure

-

Resin Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the dried this compound into a suitable reaction vessel.[9]

-

Fmoc Deprotection: Add a known volume (e.g., 3 mL) of 20% piperidine in DMF to the resin.[9]

-

Incubation: Gently agitate the suspension for a sufficient time (e.g., 5-30 minutes) to ensure complete removal of the Fmoc group.[9][10]

-

Solution Collection: Carefully collect the supernatant containing the dibenzofulvene-piperidine adduct. To ensure all the adduct is collected, the resin can be washed with a small, known volume of DMF, and the washings combined with the supernatant.

-

Dilution: Dilute the collected solution with a precise volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU).[11]

-

Spectrophotometric Measurement:

-

Calculation: Calculate the loading capacity using the following formula derived from the Beer-Lambert law:[5]

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [L]) / (ε × Path Length [cm] × Weight of Resin [g])

Where:

-

Absorbance: The measured absorbance value.

-

Dilution Factor: The total volume of the diluted sample divided by the volume of the initial supernatant used for dilution.

-

Volume of Cleavage Solution: The initial volume of the 20% piperidine in DMF solution used.

-

ε (Molar Extinction Coefficient): The molar absorptivity of the dibenzofulvene-piperidine adduct. A commonly used value at ~301 nm is 7800 M⁻¹cm⁻¹.[5][7] Other reported values exist, and it is crucial to use a consistent value for accurate measurements.[12]

-

Path Length: The path length of the cuvette (typically 1 cm).

-

Weight of Resin: The initial mass of the dried resin.

-

Visualizing the Workflow

The experimental workflow for determining the loading capacity can be visualized as follows:

Caption: Experimental workflow for determining resin loading capacity.

Logical Relationships in SPPS

The loading capacity of the resin is a foundational parameter that influences several subsequent steps and considerations in solid-phase peptide synthesis.

Caption: Interdependencies in solid-phase peptide synthesis.

Conclusion

A precise determination of the loading capacity of this compound is not merely a quality control step but a critical prerequisite for the rational design and execution of solid-phase peptide synthesis. It directly informs the stoichiometry of reagents, influences the efficiency of the synthesis, and ultimately impacts the purity and yield of the final peptide product. By adhering to standardized protocols and understanding the implications of resin substitution levels, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater reliability and success.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptide.com [peptide.com]

- 3. This compound (LL) [cem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-Gly-Wang resin, a foundational tool in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring resin stability, maximizing synthesis yield, and maintaining a safe laboratory environment.

Storage Conditions

Proper storage is paramount to preserving the integrity and reactivity of this compound. The primary considerations are temperature, atmosphere, and light exposure. While specific recommendations may vary slightly between suppliers, the following guidelines are broadly applicable.

Quantitative Storage Data Summary

| Parameter | Recommended Condition | Notes |

| Storage Temperature | 2°C to 8°C (Refrigerated) | Some suppliers indicate storage at room temperature (up to 30°C) is acceptable. However, for long-term stability and to minimize potential degradation, refrigeration is the preferred and most commonly cited condition.[1] One supplier explicitly recommends not storing above 5°C.[2] |

| Shelf Life | Not explicitly defined by most suppliers | Stability is generally considered good under recommended storage conditions.[1][2] It is best practice to use the resin within the manufacturer's recommended timeframe, if provided. |

| Atmosphere | Store in a tightly sealed container.[2] | This protects the resin from moisture and atmospheric contaminants. An inert gas atmosphere (e.g., argon or nitrogen) is not strictly required by most suppliers for routine storage but can be beneficial for long-term preservation. |

| Light Exposure | Store in a dark place. | While not always explicitly stated, protection from light is a general best practice for chemical reagents to prevent potential photochemical degradation. |

| Humidity | Store in dry conditions.[3] | Moisture can hydrolyze the ester linkage or affect the swelling characteristics of the resin. |

Handling and Safety Protocols

This compound is a fine, granular solid that can become airborne. Appropriate handling procedures are necessary to prevent inhalation and contact.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2]

-

Respiratory Protection: In cases of poor ventilation or when handling large quantities, a dust mask or respirator is recommended to avoid inhalation.[2]

-

Body Protection: A laboratory coat or full suit should be worn.[2]

General Handling Guidelines:

-

Work in a well-ventilated area, preferably a fume hood, to minimize dust exposure.[2]

-

Avoid creating dust when weighing or transferring the resin.

-

Keep the container tightly closed when not in use.[2]

-

Wash hands thoroughly after handling.[2]

Spill and Waste Disposal:

-

For small spills, use appropriate tools to collect the material into a waste container.[2]

-

For large spills, use a shovel and place the material in a suitable container for disposal.[2]

-

Dispose of waste resin and contaminated materials in accordance with local, state, and federal environmental regulations.[2]

Experimental Protocols and Workflows

The following sections detail the standard procedures for using this compound in SPPS.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

Caption: Logical workflow for the storage and handling of this compound.

Detailed Experimental Protocols

1. Resin Swelling

Purpose: To allow the solvent to penetrate the polystyrene matrix, making the functional sites accessible for reaction.

Methodology:

-

Place the desired amount of this compound into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated SPPS reaction vessel).

-

Add a sufficient volume of an appropriate solvent to cover the resin. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature. Gentle agitation can facilitate the process.

-

After swelling, drain the solvent.

2. Fmoc Deprotection

Purpose: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the glycine (B1666218), exposing the free amine for the subsequent coupling reaction.

Methodology:

-

Wash the swollen resin with DMF (3 times).

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.[4]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

3. Amino Acid Coupling

Purpose: To form a peptide bond between the free amine on the resin-bound glycine and the carboxyl group of the next Fmoc-protected amino acid.

Methodology:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add an activation base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

4. Capping (Optional)

Purpose: To block any unreacted free amines that failed to couple in the previous step, preventing the formation of deletion sequences.

Methodology:

-

Treat the resin with a capping solution, typically a mixture of acetic anhydride (B1165640) and a non-nucleophilic base (like DIPEA or pyridine) in DMF.

-

Agitate for 15-30 minutes at room temperature.

-

Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Experimental Workflow for SPPS Cycle

The following diagram illustrates a typical cycle in solid-phase peptide synthesis using this compound.

Caption: A typical experimental workflow for one cycle of solid-phase peptide synthesis.

Stability and Degradation

This compound is generally stable under the recommended storage conditions.[1][2] The primary points of potential degradation are:

-

Hydrolysis of the Ester Linkage: Exposure to moisture, especially in the presence of acidic or basic contaminants, can lead to premature cleavage of the glycine from the resin.

-

Oxidation: While the polystyrene backbone is relatively robust, strong oxidizing agents should be avoided as they can compromise the integrity of the polymer matrix and the linker.[2]

-

Thermal Decomposition: No specific decomposition temperature is typically provided, but it is advised to avoid high heat.[3] Hazardous decomposition products include oxides of carbon and nitrogen.[2]

By following the storage and handling guidelines outlined in this document, researchers can ensure the reliability and consistency of their solid-phase peptide synthesis endeavors. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.[5]

References

An In-depth Technical Guide to Fmoc Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][2] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1][3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][3] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][4]

The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] The deprotection reaction proceeds via a β-elimination mechanism.[5][6]

-

Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: This involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[1][3] This step is facilitated by a coupling reagent.

This cyclical process is repeated until the desired peptide sequence is assembled. The entire workflow can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Loading the First Amino Acid onto Wang Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wang resin is a widely utilized solid support for solid-phase peptide synthesis (SPPS), particularly with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] The successful attachment of the first amino acid to the resin is a critical step that dictates the overall efficiency and purity of the final peptide. This document provides detailed protocols for the esterification of the first Fmoc-amino acid to Wang resin, outlines potential challenges, and offers methods for determining the loading efficiency.

The linkage of the first amino acid to the Wang resin's hydroxyl group forms an ester bond.[2] While pre-loaded Wang resins are commercially available, in-house loading is often necessary for unnatural amino acids or to control the loading capacity.[3] Common challenges in this process include incomplete reaction, racemization of the amino acid, and the formation of dipeptide impurities.[4][5] Careful selection of coupling reagents and reaction conditions is therefore crucial.

Experimental Protocols

Several methods exist for loading the first amino acid onto Wang resin. The most common approaches involve activation of the Fmoc-amino acid using carbodiimides in the presence of a catalyst.

Method 1: DIC/HOBt/DMAP Mediated Esterification

This is a widely used and effective method for attaching the first amino acid. The use of 1-hydroxybenzotriazole (B26582) (HOBt) helps to suppress racemization, which can be a significant side reaction, especially for amino acids like Cysteine and Histidine.[1]

Reagents:

-

Wang Resin

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v) for 1-2 hours.[6]

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (1.5-4 equivalents relative to the resin's theoretical substitution) and HOBt (1.5-4 equivalents) in a minimal amount of DMF.[1][6]

-

Coupling Reaction:

-

Add the dissolved amino acid/HOBt solution to the swollen resin.

-

Add DIC (1.5-4 equivalents) to the resin suspension.[6]

-

In a separate tube, dissolve a catalytic amount of DMAP (0.1 equivalents) in a minimal amount of DMF and add it to the reaction mixture.[1][6]

-

Agitate the mixture at room temperature for 2-12 hours.[1][6]

-

-

Capping of Unreacted Hydroxyl Groups: To block any unreacted hydroxyl groups on the resin, filter the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes at room temperature.[6]

-

Washing: Filter the resin and wash it sequentially with DMF (3 times), a mixture of DMF/DCM (1:1, v/v) (3 times), and finally with DCM (3 times).[6]

-

Drying: Dry the resin under vacuum to a constant weight.

Method 2: Racemization-Free Loading via Wang-Chloride Resin

This method avoids the use of carbodiimides and DMAP for the esterification, thereby minimizing the risk of racemization.[4] It involves the conversion of the Wang resin's hydroxyl groups to benzyl (B1604629) chloride groups, followed by reaction with the cesium salt of the Fmoc-amino acid.

Reagents:

-

Wang Resin

-

Thionyl chloride

-

Fmoc-amino acid

-

Cesium carbonate (Cs2CO3)

-

Potassium iodide (KI)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of Wang-Chloride Resin: Treat the Wang resin with thionyl chloride in DCM to convert the hydroxyl groups to chloride groups.

-

Formation of Fmoc-amino acid Cesium Salt: Dissolve the Fmoc-amino acid in a suitable solvent and neutralize it with cesium carbonate to form the cesium salt.

-

Coupling Reaction:

-

Swell the Wang-chloride resin in DMF.

-

Add the Fmoc-amino acid cesium salt and a catalytic amount of potassium iodide to the resin suspension.

-

Add DIPEA and agitate the mixture at room temperature.[4]

-

-

Washing and Drying: After the reaction is complete, wash the resin as described in Method 1 and dry it under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for loading the first amino acid onto Wang resin using the DIC/HOBt/DMAP method. The exact amounts may need to be optimized based on the specific amino acid and the desired loading capacity.